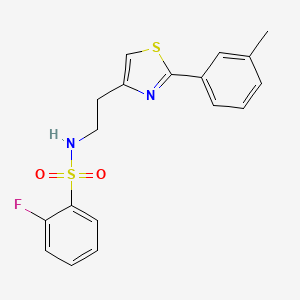

2-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide” is a chemical compound with potential applications in scientific research. It contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Molecular Structure Analysis

The thiazole ring in the molecule can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates that the nitrogen atom is more negatively charged than the carbon and sulfur atoms, which are neutral . Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen .Scientific Research Applications

Imaging of Metabotropic Glutamate Subtype 5 Receptors

A study developed a radioligand, 18F-SP203, for imaging metabotropic glutamate subtype 5 (mGluR5) receptors, showing promising imaging characteristics, including high specific binding and quantifiable uptake in the human brain. This ligand allows for the robust calculation of distribution volume, indicating its potential for sensitive measurement of mGluR5 receptors in both within-subject and between-subject studies, such as receptor occupancy and comparisons between patients and healthy subjects (Brown et al., 2008).

Disposition and Metabolism of Orexin Receptor Antagonists

Another study investigated the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, in humans. This research is crucial for understanding the pharmacokinetic profile of new therapeutic agents, contributing to the development of insomnia treatments. The study identified the principal routes of metabolism and provided insights into the drug's elimination, highlighting the importance of both fecal and urinary excretion (Renzulli et al., 2011).

Analysis of Perfluorooctanesulfonate and Other Fluorochemicals

Research on the serum concentrations of perfluorooctanesulfonate (PFOS) and other fluorochemicals in populations has shed light on environmental and health impacts. These studies provide baseline data for understanding exposure levels and can guide policies and regulations to protect public health. The findings underscore the widespread presence of PFOS and its potential health implications, emphasizing the need for ongoing monitoring and research (Olsen et al., 2004).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, depending on the specific biological activity they exhibit .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiazole derivatives are known to have various effects at the molecular and cellular level, depending on their specific biological activity .

Biochemical Analysis

Biochemical Properties

2-fluoro-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. The thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . Additionally, the sulfonamide group can interact with carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in tissues . These interactions suggest that this compound may have potential therapeutic applications in conditions related to oxidative stress and acid-base imbalances.

Cellular Effects

This compound has been shown to influence various cellular processes. It can modulate cell signaling pathways, particularly those involved in inflammation and apoptosis . The compound’s interaction with proteins such as NF-κB and caspases suggests that it may have anti-inflammatory and pro-apoptotic effects . Additionally, this compound can affect gene expression by modulating transcription factors and epigenetic markers . These cellular effects highlight the compound’s potential in treating inflammatory diseases and cancer.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites . This binding can inhibit or activate enzyme activity, depending on the specific enzyme and the nature of the interaction . For example, the compound can inhibit carbonic anhydrase by binding to its active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . Additionally, this compound can modulate gene expression by interacting with transcription factors and epigenetic regulators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of its anti-inflammatory and pro-apoptotic activities . These temporal effects suggest that the compound may be suitable for long-term therapeutic applications, provided that its stability is maintained.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have anti-inflammatory and antioxidant effects . At higher doses, it can exhibit cytotoxic effects, leading to cell death and tissue damage . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize the compound’s benefits while minimizing its adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . The involvement of these metabolic pathways suggests that the compound’s pharmacokinetics can be influenced by factors affecting liver enzyme activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be transported across cell membranes by organic anion transporters and can bind to plasma proteins such as albumin . These interactions can affect the compound’s localization and accumulation in specific tissues, influencing its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can localize to specific cellular compartments, such as the mitochondria and the nucleus . In the mitochondria, it can modulate oxidative stress responses and apoptosis, while in the nucleus, it can influence gene expression by interacting with transcription factors and epigenetic regulators . These subcellular localization patterns highlight the compound’s potential to target specific cellular processes and pathways.

Properties

IUPAC Name |

2-fluoro-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O2S2/c1-13-5-4-6-14(11-13)18-21-15(12-24-18)9-10-20-25(22,23)17-8-3-2-7-16(17)19/h2-8,11-12,20H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUWKPFIPSCJEKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-butyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2597022.png)

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2597028.png)

![5',5''''-(Anthracene-9,10-diyl)bis(([1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid))](/img/no-structure.png)

![N-isopropyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2597032.png)

![methyl 2,4-dimethyl-5-{[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}-1H-pyrrole-3-carboxylate](/img/structure/B2597033.png)

![1-(2-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2597039.png)

![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2597041.png)